molecular formula C7H13ClN2 B3391706 Azepane-3-carbonitrile hcl CAS No. 2007917-48-6

Azepane-3-carbonitrile hcl

Cat. No.: B3391706
CAS No.: 2007917-48-6
M. Wt: 160.64 g/mol
InChI Key: LBCGLZILQCHJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepane-3-carbonitrile hydrochloride is a heterocyclic compound with a seven-membered ring structure containing nitrogenThe molecular formula of azepane-3-carbonitrile hydrochloride is C7H13ClN2, and it has a molecular weight of 160.64 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azepane-3-carbonitrile hydrochloride typically involves the cyclization of linear precursors. One common method is the Pd/LA-catalyzed decarboxylation, which proceeds under mild conditions and produces CO2 as a byproduct . This method allows for the creation of non-fused N-aryl azepane derivatives with a diverse range of functional groups.

Industrial Production Methods: Industrial production of azepane-3-carbonitrile hydrochloride often involves large-scale cyclization reactions. These reactions are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Azepane-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ hydrogenation or other reducing agents to remove oxygen or introduce hydrogen.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Azepane-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azepane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This interaction can disrupt various biological processes, leading to therapeutic effects such as pain relief or cancer cell inhibition .

Comparison with Similar Compounds

Uniqueness: Azepane-3-carbonitrile hydrochloride is unique due to its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to six- and five-membered rings. This uniqueness makes it a valuable compound for developing new pharmaceuticals and other chemical products .

Properties

IUPAC Name

azepane-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-7-3-1-2-4-9-6-7;/h7,9H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCGLZILQCHJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007917-48-6
Record name 1H-Azepine-3-carbonitrile, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007917-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepane-3-carbonitrile hcl
Reactant of Route 2
Azepane-3-carbonitrile hcl
Reactant of Route 3
Reactant of Route 3
Azepane-3-carbonitrile hcl
Reactant of Route 4
Reactant of Route 4
Azepane-3-carbonitrile hcl
Reactant of Route 5
Reactant of Route 5
Azepane-3-carbonitrile hcl
Reactant of Route 6
Azepane-3-carbonitrile hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.